2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
Research into quinazolinone and thiazole derivatives emphasizes their synthetic versatility and potential for generating novel compounds with diverse biological activities. Nguyen et al. (2022) demonstrated the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, highlighting a four-step process originating from anthranilic acid, which could be pertinent for creating compounds with a structure similar to the query chemical (Nguyen, Pham, Tran, & Bui, 2022).
Antimicrobial and Antitumor Activities
Compounds structurally akin to the query have shown notable antimicrobial and antitumor activities, suggesting possible applications in developing new therapeutic agents. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity, which suggests that similar structural motifs in our query compound may confer significant biological properties (Al-Suwaidan et al., 2016).
Molecular Docking Studies
The utility of molecular docking studies in predicting the binding affinity and activity of novel compounds against specific biological targets can inform the design and optimization of compounds with enhanced efficacy. For instance, the evaluation of novel 3-benzyl-4(3H)quinazolinone analogues for antitumor activity through molecular docking studies underscores the relevance of structural analysis in drug discovery processes (Ibrahim A. Al-Suwaidan et al., 2016).
Antihistaminic and Antibacterial Agents
Research on N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, including quinazolinone derivatives, has explored their potential as H1-antihistaminics and antibacterial agents. Rao and Reddy (1994) synthesized and characterized acetamides with antihistaminic activity, while Bhoi et al. (2015) focused on novel derivatives as potent antibacterial agents, indicating the broad pharmacological potential of compounds with quinazolinone and thiazole rings (Rao & Reddy, 1994), (Bhoi, Borad, Parmar, & Patel, 2015).
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-7-6-19-11-4-2-1-3-10(11)13(18-15(19)22)24-9-12(21)17-14-16-5-8-23-14/h5,8,20H,1-4,6-7,9H2,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOVMCLCTVAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.